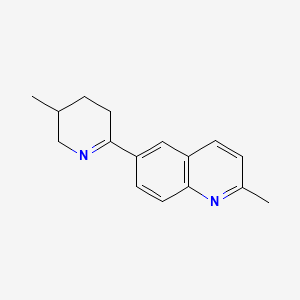![molecular formula C10H13BrN2O3 B13934214 Methyl 5-bromo-2-[(2-methoxyethyl)amino]pyridine-3-carboxylate](/img/structure/B13934214.png)
Methyl 5-bromo-2-[(2-methoxyethyl)amino]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-2-[(2-methoxyethyl)amino]-3-pyridinecarboxylate is a chemical compound with the molecular formula C10H13BrN2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-[(2-methoxyethyl)amino]-3-pyridinecarboxylate typically involves the bromination of a pyridine derivative followed by esterification and amination reactions. One common method involves the following steps:
Bromination: A pyridine derivative is brominated using bromine or a brominating agent under controlled conditions.
Esterification: The brominated pyridine is then esterified using methanol and a suitable catalyst.
Amination: The esterified product is reacted with 2-methoxyethylamine to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-bromo-2-[(2-methoxyethyl)amino]-3-pyridinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-2-[(2-methoxyethyl)amino]-3-pyridinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Methyl 5-bromo-2-[(2-methoxyethyl)amino]-3-pyridinecarboxylate depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-bromo-2-methoxypyridinecarboxylate
- Methyl 2-bromo-5-methoxybenzoate
- 2-Bromoethyl methyl ether
Uniqueness
Methyl 5-bromo-2-[(2-methoxyethyl)amino]-3-pyridinecarboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes.
Eigenschaften
Molekularformel |
C10H13BrN2O3 |
|---|---|
Molekulargewicht |
289.13 g/mol |
IUPAC-Name |
methyl 5-bromo-2-(2-methoxyethylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H13BrN2O3/c1-15-4-3-12-9-8(10(14)16-2)5-7(11)6-13-9/h5-6H,3-4H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
RBAWHYZKUMJEHV-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC1=C(C=C(C=N1)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


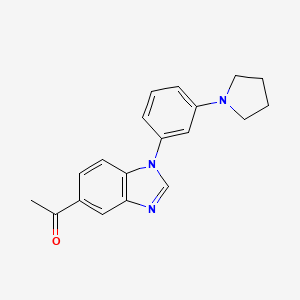
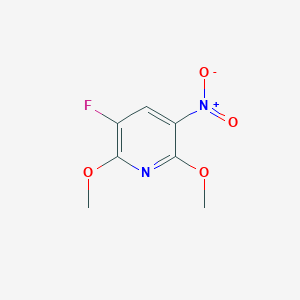
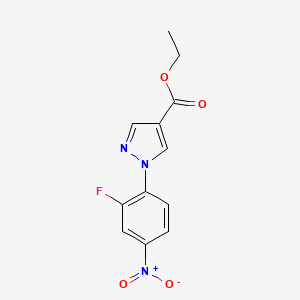
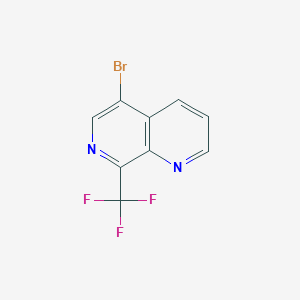
![2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13934139.png)
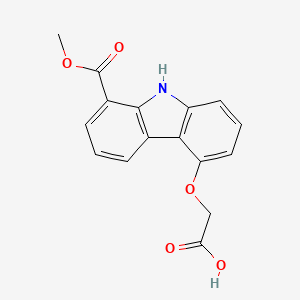
![tert-Butyl (5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13934160.png)
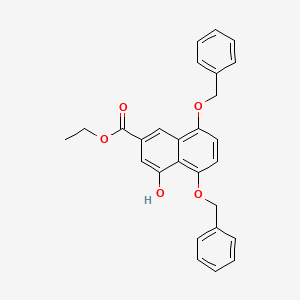
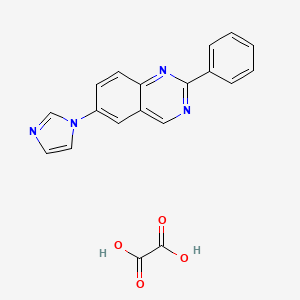

![Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate](/img/structure/B13934179.png)

